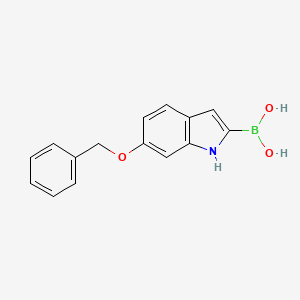

6-BENZYLOXY-1H-INDOLE-2-BORONIC ACID

Description

Properties

IUPAC Name |

(6-phenylmethoxy-1H-indol-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BNO3/c18-16(19)15-8-12-6-7-13(9-14(12)17-15)20-10-11-4-2-1-3-5-11/h1-9,17-19H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPFJJCROCCUTSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1)C=C(C=C2)OCC3=CC=CC=C3)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10681889 | |

| Record name | [6-(Benzyloxy)-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218790-97-6 | |

| Record name | B-[6-(Phenylmethoxy)-1H-indol-2-yl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [6-(Benzyloxy)-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Benzyloxy 1h Indole 2 Boronic Acid and Its Precursors

Precursor Synthesis and Functional Group Introduction

The journey to 6-benzyloxy-1H-indole-2-boronic acid begins with the synthesis of its core structure, 6-benzyloxyindole (B15660). This process involves creating a substituted indole (B1671886) ring and introducing the benzyloxy protective group at the correct position.

Synthesis of Substituted Indole Intermediates

The indole nucleus is a cornerstone of many natural products and pharmaceuticals, leading to the development of numerous synthetic routes. journaloms.com Classic methods such as the Fischer indole synthesis, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions, remain a reliable approach for creating substituted indoles. journaloms.com

A particularly relevant method for producing functionally rich indoles is the Leimgruber-Batcho indole synthesis. This two-step procedure allows for the formation of indoles from o-nitrotoluenes. For instance, in a synthesis targeting a related isomer, 4-benzyloxyindole, the process starts with 6-benzyloxy-2-nitrotoluene. This intermediate is first condensed with an N,N-dimethylformamide dimethyl acetal (B89532) and pyrrolidine (B122466) to form an enamine, which is then reductively cyclized using agents like Raney nickel and hydrazine (B178648) to yield the desired indole. orgsyn.org This strategy is adaptable for the synthesis of 6-substituted indoles by starting with the appropriately substituted o-nitrotoluene.

Another approach involves the manipulation of pre-existing indoles. Reactive alkylideneindolenine intermediates, formed by the elimination of leaving groups from 3-substituted indoles, can react with a wide variety of nucleophiles to create diverse functionalized indole derivatives. rsc.org

Strategies for Benzyloxy Group Introduction at the C6 Position

The introduction of the benzyloxy group at the C6 position is typically achieved via a Williamson ether synthesis. This reaction involves the deprotonation of a hydroxyl group on the indole ring, followed by nucleophilic substitution with a benzyl (B1604629) halide. For example, the synthesis of 6-benzyloxy-2-nitrotoluene, a precursor for 6-benzyloxyindole, is accomplished by treating 2-methyl-3-nitrophenol's regioisomeric precursor (2-methyl-5-nitrophenol) with benzyl chloride in the presence of a base like anhydrous potassium carbonate. orgsyn.org This method effectively protects the hydroxyl group, which is crucial for subsequent synthetic steps. The resulting 6-benzyloxyindole is a stable, crystalline solid that serves as a key reactant for further functionalization. sigmaaldrich.comscbt.com This intermediate is used in a variety of reactions, including the preparation of inhibitors for protein kinase C (PKC) and hepatitis C virus (HCV). sigmaaldrich.comchemicalbook.com

Direct Borylation Strategies for Indole Scaffolds

With the 6-benzyloxyindole precursor in hand, the next critical step is the introduction of the boronic acid group at the C2 position. Several modern catalytic methods have been developed for this purpose, offering different levels of efficiency and regioselectivity.

Miyaura Borylation (Palladium-Catalyzed)

The Miyaura borylation is a powerful and widely used cross-coupling reaction for synthesizing boronic esters from aryl or vinyl halides. wikipedia.orgorganic-chemistry.org The reaction typically involves a palladium catalyst, a diboron (B99234) reagent such as bis(pinacolato)diboron (B136004) (B₂pin₂), and a base. organic-chemistry.orgnih.gov To synthesize this compound via this method, a halogen (e.g., iodine, bromine, or chlorine) would first need to be installed at the C2 position of 6-benzyloxyindole.

The general mechanism proceeds through a catalytic cycle. alfa-chemistry.com First, an active Pd(0) species undergoes oxidative addition to the 2-halo-6-benzyloxyindole. This is followed by a transmetalation step where the halide is exchanged with a boryl group from the diboron reagent. The final step is reductive elimination, which yields the desired 2-borylated indole product and regenerates the Pd(0) catalyst. alfa-chemistry.com The choice of base is critical, as overly strong bases can lead to side reactions. alfa-chemistry.com This method is highly versatile and tolerates a wide range of functional groups. nih.gov

Table 1: Representative Conditions for Miyaura Borylation of Haloindoles

| Catalyst | Boron Source | Base | Substrate | Reference |

|---|---|---|---|---|

| PdCl₂(dppf) | Bis(pinacolato)diboron (B₂pin₂) | Potassium Acetate (B1210297) (KOAc) | Aryl/Hetaryl Halides | wikipedia.orgnih.gov |

| Palladium(II) Acetate/SPhos | Bis-boronic acid [B₂(OH)₄] | Potassium Carbonate (K₂CO₃) | Aryl Chlorides | nih.gov |

| [Rh(cod)Cl]₂/dtbpy | Bis(neopentyl glycolato)diboron | - | Hetaryl Nitriles | nih.gov |

C–H Activation Approaches for Indole C2 Borylation

Direct C–H activation offers a more atom-economical route to borylated indoles by avoiding the pre-functionalization step of halogenation. acs.org However, controlling the regioselectivity of C–H borylation on the indole ring is a significant challenge due to the presence of multiple reactive sites, primarily C3 and C2. researchgate.netresearchgate.net

Electrophilic borylation of indoles typically favors the C3 position. acs.org Nevertheless, several methods have been developed to achieve selective borylation at the C2 position. One notable metal-free approach uses a combination of an N-heterocyclic carbene borane (B79455) (NHC·BH₃) and iodine (I₂). This system generates a Brønsted acidic environment that facilitates a C3-to-C2 boron migration, ultimately yielding the thermodynamically more stable C2-borylated indole as the exclusive product. manchester.ac.uk

Transition-metal catalysis has also been employed. While many systems exist, achieving C2 selectivity often requires specific directing groups or catalytic systems designed to overcome the intrinsic reactivity of the C3 position. researchgate.net

Table 2: C-H Borylation Methods for C2 Selectivity in Indoles

| Catalyst/Reagent System | Boron Source | Key Feature | Reference |

|---|---|---|---|

| NHC·BH₃ / I₂ | NHC·BH₃ | Metal-free; C3 to C2 migration under Brønsted acidic conditions | manchester.ac.uk |

| BF₃·OEt₂ | Bis(pinacolato)diboron (B₂pin₂) | Lewis acid catalysis promoting C2 functionalization | nih.govnih.gov |

| [Cp*IrCl₂]₂ | Bis(pinacolato)diboron (B₂pin₂) | Iridium-catalyzed C-H activation | researchgate.net |

Lewis Acid-Catalyzed Borylation Protocols

Lewis acid catalysis provides a powerful tool for the direct borylation of electron-rich heterocycles like indole. researchgate.net These methods can promote unusual regioselectivity, including the desired C2 borylation.

A notable example is the use of boron trifluoride diethyl etherate (BF₃·OEt₂) as a catalyst. nih.govnih.gov This system effectively catalyzes the C2-selective C-H borylation of various indoles with bis(pinacolato)diboron. The proposed mechanism involves an initial electrophilic attack of the BF₃ catalyst at the indole's C3 position. This activation facilitates the subsequent steps, leading to the formation of the C2-borylated product. nih.gov The protocol is attractive due to its use of a simple and inexpensive catalyst and its ability to tolerate sensitive functional groups. nih.govnih.gov Other strong Lewis acids, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), are also known to activate indoles for various transformations, highlighting the general utility of this approach. acs.org

Grignard Reagent-Based Borylation

The introduction of a boron moiety onto the indole scaffold can be achieved through a Grignard reagent-based approach. This method typically involves the formation of an indolyl-Grignard reagent, which then reacts with a boron electrophile, such as a trialkyl borate (B1201080). For instance, the synthesis of pyridine-2-boronic acid derivatives has been accomplished by reacting a corresponding bromopyridine with isopropylmagnesium chloride to form the Grignard reagent, followed by treatment with tris(trimethylsilyl) borate and subsequent hydrolysis. google.com A similar strategy can be envisioned for indole substrates. The formation of the Grignard reagent from a halo-indole precursor, followed by quenching with a borate ester, provides a direct route to the corresponding indolylboronic acid. The choice of the Grignard reagent and the borate ester can influence the reaction's efficiency. mdpi.commdpi.com

It is worth noting that while Grignard reagents are powerful tools, their high reactivity requires careful control of reaction conditions, especially in the presence of other functional groups. mdpi.com

Cyclization Protocols for Indolylboronic Acid Derivatives

An alternative and powerful approach to constructing indolylboronic acid derivatives involves the cyclization of appropriately substituted aniline (B41778) precursors. nih.govnih.gov This strategy builds the indole ring system with the boronic acid or a precursor group already in place. Transition metal-catalyzed reactions, particularly those employing palladium, are prominent in this context. nih.govmdpi.com

One such method involves a domino coupling/cyclization process where 2-alkynylanilines react with boronic acids in the presence of a copper(II) catalyst under aerobic conditions to form 1,2-disubstituted indoles. organic-chemistry.org Another palladium-catalyzed approach involves the coupling of aryl bromides with 2-alkynyl arylazides, which provides a direct route to functionalized indoles. mdpi.comorganic-chemistry.org Furthermore, the cyclization of substituted anilines can be achieved under transition-metal-free conditions using reagents like boron trichloride (B1173362) (BCl₃). nih.gov

These cyclization strategies offer a high degree of flexibility in accessing a wide range of substituted indolylboronic acids by varying the starting aniline and the coupling partner. nih.govresearchgate.net

Strategic Use of Protecting Groups

The synthesis of complex molecules like this compound necessitates the use of protecting groups to mask reactive sites and direct the course of chemical reactions. The indole nitrogen and the boronic acid functionality are particularly sensitive and often require protection.

The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for the indole nitrogen. nih.gov Its introduction can be efficiently achieved by treating the indole with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). rsc.orgacs.org The Boc group serves several crucial functions: it deactivates the indole ring towards unwanted electrophilic substitution and can direct metallation or borylation to specific positions. nih.govrsc.org For example, Ir-catalyzed C-H borylation of N-Boc protected indoles can selectively occur at the C3 position. nih.gov

The N-Boc group is generally stable under a variety of reaction conditions but can be readily removed when desired. rsc.org

Boronic acids are often handled and purified as their pinacol (B44631) esters. chem-station.com These esters are generally more stable and easier to handle than the free boronic acids. chem-station.comnih.gov The pinacol boronate ester can be formed through various borylation methods, including the Miyaura borylation, or by reacting the boronic acid with pinacol. chem-station.commdpi.com The pinacol group protects the boronic acid during subsequent synthetic steps. chem-station.com

The generation of the free boronic acid from its pinacol ester is a crucial deprotection step. While direct hydrolysis is possible, it can sometimes be challenging. chem-station.com A common and effective method involves oxidative cleavage with reagents like sodium periodate (B1199274). chem-station.com Another mild, two-step procedure involves the transesterification of the pinacol ester with diethanolamine, followed by hydrolysis to yield the boronic acid. nih.gov This method is advantageous due to its tolerance of various functional groups and the ease of product isolation. nih.gov

| Deprotection Method | Reagents | Key Features |

| Oxidative Cleavage | Sodium periodate | Common and effective. chem-station.com |

| Transesterification/Hydrolysis | Diethanolamine, then acid | Mild, tolerates various functional groups, easy isolation. nih.gov |

| Fluoride-mediated | Potassium hydrogen difluoride | Forms trifluoroborate salts which can be hydrolyzed. nih.gov |

| Acidic Hydrolysis | Acid (e.g., HCl) | Can be effective but may require heating and can be harsh. chem-station.comreddit.com |

The N-Boc group is typically removed under acidic conditions, for example, using trifluoroacetic acid (TFA). rsc.orgacs.org The pinacol ester of the boronic acid can be hydrolyzed under various conditions as previously discussed. chem-station.comnih.govnih.gov When both protecting groups are present, a carefully planned deprotection sequence is necessary. For instance, if the final compound is the free boronic acid with an unprotected indole NH, the deprotection steps must be chosen to avoid side reactions.

Considerations for deprotection include the stability of the final compound and the potential for side reactions. For example, some boronic acids can be unstable and may undergo degradation under harsh deprotection conditions. nih.gov Therefore, mild and selective deprotection protocols are highly desirable.

Methodological Refinements and Optimization Studies in Synthesis

The synthesis of indolylboronic acids is an active area of research, with ongoing efforts to refine and optimize existing methodologies. rsc.orgsemanticscholar.org Optimization studies often focus on improving reaction yields, reducing reaction times, and enhancing the regioselectivity of borylation. nih.gov For example, in the context of C-H borylation, different iridium catalysts and ligands have been explored to control the position of borylation on the indole ring. nih.govnih.gov

Catalyst and Ligand System Selection

The choice of catalyst and ligand is paramount for achieving high selectivity and efficiency in the C2-borylation of the indole ring. The electron-rich nature of the indole nucleus presents a challenge in controlling the site of borylation, making the catalytic system's design crucial.

One of the most direct methods is the Iridium-catalyzed C-H borylation . This approach utilizes an iridium catalyst, often paired with a bidentate nitrogen-based ligand, to selectively activate the C-H bond at the 2-position. The selection of the ligand is critical for directing the catalyst to the desired position and preventing reactions at other sites like C3 or C7. nih.gov

Nickel-catalyzed borylation represents another powerful strategy. Catalytic systems comprising a nickel source, such as Ni(OAc)₂ or Ni(cod)₂, and a supporting ligand can effectively borylate the C2 position of indoles. nih.govjournaloms.com N-Heterocyclic carbene (NHC) ligands have been shown to be particularly effective in promoting this transformation with high selectivity. nih.gov

A classic and highly reliable, albeit indirect, method is lithiation-borylation . This process does not typically require a transition metal catalyst for the borylation step itself. Instead, it involves the deprotonation of the C2 position using a strong organolithium base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). The resulting C2-lithiated indole is then quenched with a boron electrophile, such as triisopropyl borate or trimethyl borate. nih.govgoogle.com To ensure high regioselectivity for C2 deprotonation and prevent competitive deprotonation of the N-H bond, the indole nitrogen is often protected with a suitable group (e.g., Boc, SEM, or tosyl) prior to the lithiation step.

The table below summarizes representative catalytic systems for indole borylation.

| Method | Catalyst Source | Typical Ligand(s) | Borylating Agent | Key Feature |

| Iridium C-H Borylation | [Ir(cod)Cl]₂ | dtbbpy (4,4′-di-tert-butyl-2,2′-bipyridine) | B₂pin₂ (Bis(pinacolato)diboron) | Direct functionalization of C-H bond. nih.gov |

| Nickel C-H Borylation | Ni(OAc)₂·4H₂O | IPr (NHC ligand) or Pyphos | B₂pin₂ | C2-selectivity with cheaper metals. nih.govjournaloms.com |

| Lithiation-Borylation | None (Stoichiometric) | None | B(OiPr)₃ (Triisopropyl borate) | High C2-selectivity on N-protected indoles. google.com |

Solvent and Temperature Optimization

Solvent and temperature are critical parameters that must be carefully optimized to ensure reaction success. Their selection depends heavily on the chosen synthetic methodology.

For lithiation-borylation reactions, the conditions are stringent. The use of strong organolithium bases necessitates anhydrous, non-protic solvents, with ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether being standard choices. Temperature control is crucial to prevent side reactions and decomposition of the lithiated intermediate. These reactions are almost exclusively run at cryogenic temperatures, typically -78 °C, achieved with a dry ice/acetone bath. google.com The reaction is held at this low temperature during the deprotonation and the subsequent addition of the borate ester.

The following table illustrates typical conditions for these contrasting methods.

| Parameter | Lithiation-Borylation | Transition-Metal C-H Borylation |

| Solvent | Tetrahydrofuran (THF), Diethyl ether | 1,4-Dioxane, Toluene, DMF, Trifluoroethanol |

| Temperature | -78 °C (Cryogenic) | 80 °C to 140 °C (Elevated) |

| Atmosphere | Inert (Nitrogen or Argon) | Inert (Nitrogen or Argon) |

Yield Enhancement and Side Product Minimization

Maximizing the yield of this compound while minimizing impurities requires addressing several potential side reactions.

A primary strategy for enhancing yield and selectivity in the lithiation-borylation route is the use of an N-protecting group . Deprotonation of the N-H bond of an unprotected indole is kinetically and thermodynamically favored over C-H deprotonation. By protecting the nitrogen with a group like tosyl (Ts) or 1-(ethoxymethyl) (SEM), the C2 proton becomes the most acidic site, leading to highly regioselective lithiation and subsequent borylation. The protecting group is then removed in a final step to yield the target compound.

Key side products and their mitigation strategies include:

Over-borylation/Mis-borylation: In C-H activation pathways, borylation can sometimes occur at other positions (e.g., C3, C7). This is minimized by careful selection of the ligand, which provides steric and electronic direction to the catalyst. nih.gov

Protodeborylation: Boronic acids can be unstable under certain conditions, particularly strong acid, leading to the cleavage of the C-B bond and reversion to the starting indole. This is mitigated by performing the aqueous work-up and purification under carefully controlled pH, typically neutral or mildly acidic conditions.

Hydrolysis of Precursor: In the final hydrolysis step of the boronic ester (e.g., the pinacol ester) to the boronic acid, incomplete hydrolysis can lead to a mixture of products. Ensuring sufficient reaction time with an appropriate reagent (e.g., sodium periodate or by using a biphasic acidic workup) can drive the conversion to completion.

| Side Product/Issue | Cause | Mitigation Strategy |

| N-lithiation Product | Competitive deprotonation of N-H vs C2-H | Protect the indole nitrogen with a suitable group (e.g., Ts, Boc). |

| Borylation at C3/C7 | Poor regioselectivity in C-H activation | Optimize catalyst/ligand system; use sterically directing ligands. nih.gov |

| Protodeborylation | C-B bond cleavage under harsh conditions | Maintain careful pH control during workup and purification. |

| Incomplete Hydrolysis | Insufficient conversion of boronic ester | Use optimized hydrolysis conditions (e.g., NaIO₄, acid). |

Scalability Considerations for Research Applications

When planning a synthesis for research purposes, which may involve scaling from milligrams to several grams, the choice of route involves a trade-off between convenience, cost, and robustness.

The lithiation-borylation route , especially on an N-protected indole, is often favored for research-scale synthesis. Its primary advantages are high, predictable regioselectivity and the use of relatively inexpensive reagents (n-BuLi, trialkyl borates). The main drawback is the requirement for cryogenic temperatures (-78 °C), which can be cumbersome to maintain for extended periods or on larger scales. However, for generating material up to a multi-gram scale in a standard laboratory setting, this method is often the most reliable and quickest to implement.

Ultimately, the decision rests on a balance of factors: the availability of a 2-halo-6-benzyloxyindole precursor (for cross-coupling), the cost of catalysts and ligands, and the laboratory's capabilities for handling cryogenic reactions versus heated, pressurized systems.

Chemical Reactivity and Reaction Mechanisms Involving 6 Benzyloxy 1h Indole 2 Boronic Acid

Fundamental Reactivity of Arylboronic Acids

Arylboronic acids are a class of organoboron compounds characterized by a boron atom attached to an aryl group and two hydroxyl groups. Their unique reactivity is central to their widespread use in organic synthesis.

Lewis Acidity of the Boron Center

The boron atom in arylboronic acids possesses an empty p-orbital, rendering it electron-deficient and a classic Lewis acid. A Lewis acid is defined as a species that can accept an electron pair. youtube.com This inherent Lewis acidity allows the boron atom to interact with Lewis bases (electron-pair donors), such as hydroxide (B78521) ions. This interaction is a critical activation step in many of their subsequent reactions. The formation of a tetracoordinate boronate species, by accepting a lone pair from a base, increases the nucleophilicity of the organic group attached to the boron, facilitating its transfer to a metal center in catalytic cycles. youtube.com The strength of this Lewis acidity can be influenced by the electronic nature of the substituents on the aryl ring. nih.gov

Transmetalation Processes in Catalytic Cycles

Transmetalation is a fundamental organometallic reaction step involving the transfer of a ligand from one metal to another. In the context of palladium-catalyzed reactions like the Suzuki-Miyaura coupling, transmetalation is the key step where the aryl group from the boronic acid is transferred to the palladium(II) center. youtube.com The process typically involves an activated boronate species reacting with an organopalladium(II) halide complex. This step regenerates the palladium catalyst for the next cycle and forms the new carbon-carbon bond in the product. youtube.com The efficiency of transmetalation can be influenced by several factors, including the nature of the base, the ligands on the palladium, and the solvent system used.

Palladium-Catalyzed Cross-Coupling Reactions

6-Benzyloxy-1H-indole-2-boronic acid is a valuable substrate for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. The indole-2-boronic acid moiety is particularly useful for synthesizing 2-arylindoles, a common structural motif in biologically active compounds.

Suzuki-Miyaura Coupling with Diverse Electrophiles

The Suzuki-Miyaura coupling is one of the most versatile palladium-catalyzed cross-coupling reactions, joining an organoboron compound with an organohalide or triflate. nih.gov Indole-2-boronic acids, including by extension this compound, can be coupled with a wide array of electrophiles to generate complex molecular architectures. The reaction is valued for its mild conditions and tolerance of a broad range of functional groups. nih.gov The N-H proton of the indole (B1671886) can sometimes interfere with the catalytic cycle, and protection of the indole nitrogen, for example with a Boc or Tosyl group, is often employed to improve reaction yields and consistency. acs.org However, methods have also been developed for the successful coupling of unprotected indoles. nih.govias.ac.in

The versatility of the Suzuki-Miyaura coupling allows indole-2-boronic acids to react with a wide range of coupling partners. While specific data for this compound is not extensively documented, the general reactivity of N-protected and unprotected indole-2-boronic acids suggests a broad scope. This includes reactions with various aryl and heteroaryl halides (bromides, iodides, and chlorides). nih.gov

Electron-rich, electron-poor, and sterically hindered aryl halides are generally suitable coupling partners. nih.gov However, challenges can arise. For instance, highly sterically hindered electrophiles may lead to lower yields. nih.gov Furthermore, five-membered heterocyclic boronic acids can be prone to protodeboronation (loss of the boronic acid group) under standard reaction conditions, which can be a significant limitation. nih.gov The use of more stable boronic acid surrogates, like trifluoroborate salts or MIDA boronates, can sometimes circumvent this issue. nih.govacs.org

Below is a table illustrating the typical scope of Suzuki-Miyaura coupling partners for indole-2-boronic acid derivatives, which can be extrapolated to this compound.

Table 1: Scope of Electrophiles in Suzuki-Miyaura Coupling with Indole-2-Boronic Acid Derivatives

| Electrophile Type | Example | Typical Outcome | Reference |

|---|---|---|---|

| Electron-rich Aryl Bromide | 4-Bromoanisole | Good to excellent yields are typically achieved. | nih.gov |

| Electron-poor Aryl Bromide | 4-Bromobenzonitrile | Generally couples efficiently, often with high yields. | nih.gov |

| Sterically Hindered Aryl Bromide | 2-Bromomesitylene | Can result in lower yields due to steric hindrance. | nih.gov |

| Heteroaryl Chloride | 2-Chloropyridine | Can be challenging; often requires optimized conditions and specific ligands. | nih.govacs.org |

The choice of ligand coordinated to the palladium catalyst is critical for the success of the Suzuki-Miyaura coupling. Ligands stabilize the palladium center, influence its reactivity, and can play a decisive role in both reaction efficiency (yield and turnover number) and selectivity. For challenging substrates like indole-2-boronic acids, bulky and electron-rich phosphine (B1218219) ligands are often required.

Ligands such as XPhos, SPhos, and RuPhos have been shown to be highly effective in promoting the coupling of heterocyclic boronic acids, including indole derivatives. nih.govnih.gov These ligands facilitate the crucial oxidative addition and reductive elimination steps in the catalytic cycle and can help to overcome the challenges associated with unreactive coupling partners or substrates prone to side reactions. The development of palladium precatalysts incorporating these ligands has further improved the reliability and speed of these reactions, even allowing for couplings to occur at room temperature for unstable boronic acids. nih.gov The stereochemical outcome of reactions involving vinylic halides is also highly dependent on the ligand choice, with some ligands promoting retention of stereochemistry while others can lead to isomerization. organic-chemistry.org

The following table summarizes the effect of different ligands on the Suzuki-Miyaura coupling of indole-2-boronic acid derivatives.

Table 2: Influence of Ligands on Suzuki-Miyaura Coupling of Indole Boronic Acid Derivatives

| Ligand | Catalyst System | Typical Application/Observation | Reference |

|---|---|---|---|

| XPhos | XPhos-Pd-G3 (precatalyst) | Highly effective for coupling unstable 2-heteroaryl boronic acids at low temperatures. Provides high yields and fast reaction times. | nih.govnih.gov |

| SPhos | Pd(OAc)₂ / SPhos | Excellent for coupling of nitrogen-rich heterocycles. Shows high reactivity and good yields. | nih.govmdpi.com |

| RuPhos | Pd(OAc)₂ / RuPhos | Particularly effective for difficult couplings, such as those involving heteroaryl-heteroaryl bond formation. | nih.govacs.org |

| P(t-Bu)₃ | Pd₂(dba)₃ / P(t-Bu)₃ | A powerful ligand for coupling aryl chlorides at room temperature. | nih.gov |

Influence of Protecting Groups on Coupling Outcomes

The outcome of Suzuki-Miyaura coupling reactions involving indole boronic acids is significantly influenced by the choice of protecting group on the indole nitrogen. acs.orgresearchgate.net The presence and nature of this substituent can dramatically alter reaction yields and efficiency.

Research indicates that for the coupling of indolylboronic acids with phenyl bromides, the highest yields are often achieved when the indole nitrogen is unprotected. acs.orgresearchgate.net The introduction of a tert-Butoxycarbonyl (Boc) group tends to lower the yield, while a Tosyl (Tos) group can lead to the lowest yields among the three. acs.orgresearchgate.net This suggests that for this specific transformation, an unprotected indole nitrogen is most favorable.

Conversely, when the roles are swapped and an indole bromide is coupled with a phenylboronic acid, the yields are generally higher and are not significantly affected by the presence of a Boc or Tos protecting group on the indole nitrogen. acs.orgresearchgate.net When less reactive arylpinacolboronate esters are used instead of boronic acids, they require longer reaction times and generally result in lower biaryl yields. acs.orgresearchgate.net In these cases, protection of the indole heterocycle with a Tos group leads to the highest yields, followed by the Boc group. Unprotected indoles give only trace amounts of the desired product under these conditions. acs.orgresearchgate.net

This highlights the critical importance of carefully selecting the protecting group, or lack thereof, based on the specific coupling partners and the nature of the arylboron reagent to optimize the results of Suzuki couplings. acs.orgresearchgate.net

Table 1: Influence of Indole Nitrogen Protection on Suzuki Coupling Yields

| Coupling Partners | Indole N-Substituent | Relative Yield |

|---|---|---|

| Indolylboronic Acid + Phenyl Bromide | Unprotected | Highest |

| Indolylboronic Acid + Phenyl Bromide | Boc | Lower |

| Indolylboronic Acid + Phenyl Bromide | Tos | Lowest |

| Indole Bromide + Phenylboronic Acid | Unprotected, Boc, or Tos | High (Unaffected by protection) |

| Indole Bromide + Phenylpinacolboronate Ester | Tos | Highest |

| Indole Bromide + Phenylpinacolboronate Ester | Boc | Lower |

| Indole Bromide + Phenylpinacolboronate Ester | Unprotected | Trace |

This table provides a qualitative summary of findings reported in the literature. acs.orgresearchgate.net

Other Transition Metal-Catalyzed Coupling Reactions (e.g., Stille, Sonogashira, Chan-Lam)

Beyond the widely used Suzuki-Miyaura reaction, indole boronic acids like this compound are potential substrates for other important transition metal-catalyzed cross-coupling reactions.

The Chan-Lam coupling reaction, for instance, facilitates the formation of aryl carbon-heteroatom bonds. organic-chemistry.org This copper-catalyzed reaction typically involves the oxidative coupling of boronic acids with compounds containing N-H or O-H bonds, such as amines, amides, phenols, and carbamates. organic-chemistry.org The reaction can often be conducted in the air at room temperature, offering a practical alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. organic-chemistry.org While specific examples using this compound are not prevalent in the reviewed literature, the general mechanism allows for the coupling of arylboronic acids with a wide range of nucleophiles. rsc.org Recent studies have focused on elucidating the Chan-Lam mechanism, identifying key copper intermediates and inhibitory processes to expand the reaction's scope, even to less reactive boronic esters. organic-chemistry.orgnih.gov An alkyl variant of the Chan-Lam reaction has also been developed for coupling benzylic boronic esters with anilines. chemrxiv.org

Information regarding the participation of this compound in Stille and Sonogashira reactions is less documented in the available literature. However, the general reactivity of boronic acids and indole derivatives in these transformations suggests potential applicability. The Stille reaction couples organostannanes with organic halides, while the Sonogashira reaction couples terminal alkynes with aryl or vinyl halides. The versatility of the indole nucleus in cross-coupling reactions is well-established, suggesting that with appropriate catalyst and condition optimization, these reactions could be viable pathways for further functionalization.

Additions and Conjugate Reactions

Indole boronic acids can serve as nucleophiles in addition reactions, particularly in conjugate additions to electron-deficient alkenes. A notable application is the catalytic enantioselective conjugate addition of vinyl and alkynyl nucleophiles to enones appended to an indole ring. acs.org This method provides a direct route to creating stereocenters in α-branched indole derivatives. acs.orgresearchgate.net

The reaction between an indole-appended enone and an alkenylboronic acid, in the presence of a chiral BINOL-derived catalyst, can produce the corresponding ketone in good yields and with high enantioselectivity. acs.org Studies have shown that both 2- and 3-functionalized indoles are tolerated. acs.org Furthermore, the reaction is compatible with both unprotected and protected indoles, including Boc- and methyl-protected derivatives, which react effectively to give high yields and excellent enantioselectivities. acs.orgresearchgate.net Analysis of reaction rate trends in these 1,4-conjugate additions has shown that the proximity of the indole heteroatom to the enone's β-carbon and increased resonance electron donation can enhance the reaction rate. tdl.orgtdl.org

Electrophilic Allyl Shifts and Homologations

The carbon framework of boronic acids can be extended through reactions such as homologations. A significant development is the asymmetric homologation of organoboron compounds using diazo derivatives. For example, alkenylboronic acids can react with CF3-diazomethane in the presence of a chiral BINOL catalyst. acs.org This process involves a 1,2-borotropic migration of the alkenyl group to form a chiral BINOL-allylboronate intermediate, which can then be used in subsequent transformations. acs.org

Allylboronate complexes are potent nucleophiles that can react with a wide range of electrophiles. acs.org This reactivity has been harnessed for the stereodivergent prenylation of electrophiles, including indoles. By switching the E/Z geometry of the allylboronate and/or the enantiomer of the catalyst, various stereoisomers can be selectively synthesized. acs.org This methodology allows for the creation of multiple adjacent stereocenters with high stereoselectivity in a single step. acs.org

Chemo-, Regio-, and Stereoselectivity in Reactions

Achieving selectivity is a paramount goal in the synthesis of complex molecules from versatile building blocks like this compound.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the context of cross-coupling reactions, the high functional group tolerance of many modern catalytic systems is crucial. For instance, ruthenium-catalyzed C-H arylation of indoles with boronic acids can proceed while leaving halide substituents (e.g., bromides, iodides) on the coupling partners untouched, allowing for selective subsequent derivatization. nih.gov

Regioselectivity is critical when a molecule has multiple potential reaction sites. For the indole ring, functionalization can occur at various positions. The use of a boronic acid at the C2 position, as in this compound, pre-defines the point of coupling in reactions like Suzuki-Miyaura, ensuring exclusive C2-arylation. In other reactions, such as the direct C-H activation of the indole core, regioselectivity is controlled by the catalyst and directing groups. Ruthenium catalysts, for example, have been shown to selectively arylate the C2 position of indoles. nih.gov

Stereoselectivity is the preferential formation of one stereoisomer over another. High levels of stereoselectivity have been achieved in reactions involving indole boronic acid derivatives. As discussed, the conjugate addition of alkenylboronic acids to indole-appended enones can be rendered highly enantioselective by using chiral catalysts. acs.orgresearchgate.net Similarly, the homologation of alkenylboronic acids and the subsequent allylation of indoles can be performed with excellent stereocontrol, enabling the synthesis of complex chiral molecules. acs.org

Mechanistic Insights into Boronic Acid Transformations

Understanding the mechanisms of reactions involving boronic acids is key to optimizing conditions and expanding their utility. Boronic acids are mild Lewis acids that can be activated by a base in many catalytic cycles. nih.govresearchgate.net

In the Suzuki-Miyaura reaction , the generally accepted mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid (or its boronate form) to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. nih.gov

The mechanism of the Chan-Lam coupling involves a copper catalyst cycling between Cu(I), Cu(II), and Cu(III) oxidation states. Spectroscopic studies have identified key intermediates, including paddlewheel-type copper(II) acetate (B1210297) dimers. organic-chemistry.orgnih.gov The reaction is often facilitated by oxygen, which aids in the reoxidation of the copper catalyst. organic-chemistry.org

For conjugate additions , the reaction of an alkenylboronic acid with an indole-appended enone catalyzed by a BINOL derivative proceeds with the formation of a chiral complex that activates the enone towards nucleophilic attack by the boronic acid. acs.org The use of a base additive can enhance these reactions, although it may also lead to side reactions with the starting material. tdl.orgtdl.org

Mechanistic studies of homologation reactions with diazomethane (B1218177) derivatives have detailed the formation of a boron ate complex, followed by a 1,2-borotropic migration of the organic group from boron to the carbenoid carbon, releasing dinitrogen gas. acs.org

Role of Indole Nitrogen and Benzyloxy Substituent in Reactivity

The specific substituents on the indole ring play a crucial role in modulating the reactivity of this compound.

The indole nitrogen and its substituent (or lack thereof) have a profound electronic and steric impact. An unprotected N-H group is acidic and can interfere with certain catalytic cycles. For example, in some palladium-catalyzed couplings, the formation of N-azolyl palladium complexes can inhibit the catalyst. nih.gov The acidity of the N-H proton is influenced by substituents on the ring; electron-withdrawing groups increase acidity, while electron-donating groups decrease it. nih.gov As seen in Suzuki couplings, an unprotected indole can be either beneficial or detrimental depending on the specific reaction partners. acs.orgresearchgate.net

The 6-benzyloxy substituent primarily exerts an electronic effect on the indole ring. The benzyloxy group is an electron-donating group through resonance, increasing the electron density of the indole π-system. This increased nucleophilicity of the indole ring can influence its reactivity. For instance, in Ru-catalyzed C-H arylations, the nucleophilicity of the indole unit is important, and electron-donating groups can be favorable. nih.gov Conversely, in reactions where the indole acts as an electrophile surrogate, such as through the formation of indolynes, the electronic nature of the substituents will also dictate reactivity patterns. nih.gov The substituent can also impart steric hindrance, which may affect the approach of reactants to adjacent sites on the ring. mdpi.com

Boronate Ester Formation and Reactivity

Boronic acids, including this compound, are versatile reagents in organic synthesis, largely due to their ability to form boronate esters. These esters are crucial intermediates that often exhibit greater stability and handling advantages compared to the corresponding free boronic acids. rsc.org

Boronate Ester Formation

The conversion of a boronic acid to a boronate ester is typically achieved through a condensation reaction with a diol. This process is reversible and often requires the removal of water to drive the equilibrium toward the ester product. orgsyn.org The most commonly employed boronate esters in synthesis are pinacol (B44631) esters, formed from the reaction with pinacol (2,3-dimethyl-2,3-butanediol). These five-membered cyclic dioxaborolanes are favored due to their high stability. rsc.org

Alternatively, modern synthetic methods allow for the direct formation of indolyl boronate esters from the parent indole heterocycle via catalytic C-H borylation. This approach avoids the need to first synthesize and isolate the boronic acid. Specifically, iridium-catalyzed C2-selective borylation of indoles using bis(pinacolato)diboron (B136004) (B₂pin₂) is an effective method for producing indole-2-boronic acid pinacol esters. nih.gov Boron trifluoride diethyl etherate has also been reported as a catalyst for the conversion of substituted indoles into their corresponding boronic acid pinacol esters. nih.gov

| Method | Boron Source | Key Reagents/Catalyst | General Conditions | Reference |

|---|---|---|---|---|

| Esterification | This compound | Pinacol, Magnesium Sulfate (MgSO₄) | Anhydrous solvent (e.g., Diethyl ether), Room Temperature | orgsyn.org |

| Iridium-Catalyzed C-H Borylation | Bis(pinacolato)diboron (B₂pin₂) | [Ir(OMe)cod]₂, Ligand (e.g., Me₄phen) | Cyclohexane, Elevated Temperature (e.g., 100-120 °C) | nih.govresearchgate.net |

| BF₃-Catalyzed Borylation | Bis(pinacolato)diboron (B₂pin₂) | Boron trifluoride diethyl etherate (BF₃·OEt₂) | High Temperature (e.g., 140 °C) in ⁿoctane/THF | nih.gov |

Reactivity of Boronate Esters

The primary utility of boronate esters derived from this compound lies in their application as coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.gov These esters are generally stable, non-toxic, and compatible with a wide range of functional groups, making them ideal intermediates for constructing complex molecules. nih.gov The use of pinacol esters is particularly advantageous as they are less prone to side reactions like protodeboronation, which can be a significant issue with some unstable boronic acids. rsc.org

In a typical Suzuki-Miyaura coupling, the indole-2-boronate ester reacts with an aryl or heteroaryl halide (or triflate) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the C2 position of the indole ring. nih.gov

| Coupling Partner | Palladium Source | Ligand | Base | Solvent System | Reference |

|---|---|---|---|---|---|

| Aryl Halide (e.g., Aryl Bromide) | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos or XPhos | K₃PO₄ or K₂CO₃ | Dioxane/Water or Toluene/Water | nih.gov |

| Heteroaryl Halide | PdCl₂(dppf) | dppf (integral to catalyst) | Na₂CO₃ | DMF or DME | nih.gov |

| Vinyl Halide | Pd(PPh₃)₄ | PPh₃ (integral to catalyst) | K₃PO₄ | Toluene/Ethanol/Water | nih.gov |

Beyond the well-established Suzuki coupling, indole boronate esters exhibit other valuable modes of reactivity. Recent research has uncovered a transition-metal-free pathway involving a 1,2-metallate rearrangement. nih.gov In this process, the boronate ester of an N-substituted indole reacts with an organolithium reagent to form an "ate" complex. This complex can then be trapped by an electrophile (such as an activated pyridine), triggering a 1,2-migration of a group from the boron atom to the adjacent C3 position of the indole. Subsequent workup can yield highly substituted C2,C3-diarylindoles or indolines, which are challenging to synthesize via traditional methods. nih.govresearchgate.netresearchgate.net This reactivity highlights the versatility of indole boronates as key synthetic intermediates.

Applications in Advanced Organic Synthesis and Scaffold Diversification

Construction of Complex Indole-Containing Architectures

The indole (B1671886) nucleus is a privileged scaffold found in numerous natural products and pharmaceutically active compounds. The presence of the boronic acid functionality at the C2 position of the 6-benzyloxy-1H-indole core allows for a range of carbon-carbon and carbon-heteroatom bond-forming reactions, facilitating the assembly of complex molecular architectures.

Indole boronic acids are valuable reagents for creating substituted indole derivatives, which are significant in medicinal chemistry. These compounds are amenable to various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the introduction of a wide array of aryl, heteroaryl, or vinyl groups at the 2-position of the indole ring. By reacting 6-Benzyloxy-1H-indole-2-boronic acid with different organic halides under palladium catalysis, chemists can systematically synthesize a library of poly-substituted indoles. The benzyloxy group at the 6-position provides a handle for further functionalization or can be deprotected to reveal a hydroxyl group, adding another layer of synthetic versatility. The general stability, commercial availability, and non-toxic nature of indolylboronic acids make them preferred intermediates for modifying the indole scaffold.

Table 1: Illustrative Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

| This compound | Aryl Halide (Ar-X) | Pd Catalyst, Base | 2-Aryl-6-benzyloxy-1H-indole |

| This compound | Heteroaryl Halide (Het-X) | Pd Catalyst, Base | 2-Heteroaryl-6-benzyloxy-1H-indole |

| This compound | Vinyl Halide (R-CH=CH-X) | Pd Catalyst, Base | 2-Vinyl-6-benzyloxy-1H-indole |

This table represents a generalized scheme for the application of indole boronic acids in Suzuki-Miyaura reactions for the synthesis of poly-substituted indoles.

Beyond simple substitution, indole boronic acids are instrumental in the synthesis of more complex, multi-cyclic systems. Fused and bridged indole systems are of significant interest due to their presence in various alkaloids and pharmacologically active molecules. Domino reactions, which involve the formation of multiple chemical bonds in a single synthetic operation, can be employed to construct these intricate skeletons. For instance, a suitably functionalized indole derivative can undergo an intramolecular cyclization, where the boronic acid moiety acts as a precursor to the bond formation that closes a new ring onto the indole core. This strategy provides an efficient pathway to novel tetracyclic or polycyclic systems where a bridged azabicycle is peri-annulated to the indole scaffold.

Role in Heterocyclic Chemistry

Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast majority of FDA-approved drugs containing at least one heterocyclic ring. Indole boronic acids, including the 6-benzyloxy derivative, play a crucial role in the synthesis and diversification of these vital molecular entities.

Boronic acids are recognized as essential building blocks for the synthesis of bioactive molecules and for generating chemical libraries to explore structure-activity relationships. This compound can be used to synthesize intermediates that are later converted into final drug candidates. The indole moiety itself is a key component in drugs such as sumatriptan and fluvastatin. By using this boronic acid in coupling reactions, complex heterocyclic systems can be assembled, which then undergo further transformations to yield biologically active compounds. The ability to form C-C bonds under mild conditions makes it a valuable tool in the multi-step synthesis of potential therapeutics.

In chemical biology, the exploration of chemical space is crucial for discovering new molecular probes and drug leads. Scaffold diversification, the process of creating a variety of molecules around a common core structure, is a key strategy. This compound is an ideal starting point for such endeavors. The indole core acts as the scaffold, and the boronic acid at the C2 position allows for the attachment of a diverse range of chemical groups through cross-coupling reactions. This modular approach enables the rapid generation of a library of related compounds with varying substituents. These libraries can then be screened in biological assays to identify compounds with desired phenotypic effects, thereby mapping structure-activity relationships and discovering novel biological functions.

Multi-Component Reactions Involving Indole Boronic Acids

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating substantial parts of all starting materials. MCRs are prized for their atom economy, convergence, and ability to rapidly generate molecular diversity. Indolylboronic acids have been utilized in various MCRs. For example, in a Petasis-type reaction, an amine, an aldehyde, and a boronic acid can couple to form substituted amines. The use of an indole boronic acid like the 6-benzyloxy derivative in such a reaction would lead to the direct formation of complex, highly substituted indole-containing amines. Another example is the Ugi reaction, which can be adapted to include boronic acid functionalities, leading to peptidomimetic structures that combine the privileged indole scaffold with a boronic acid moiety, potentially useful as protease inhibitors.

Absence of Specific Research Hinders Detailed Analysis of this compound in Materials Chemistry

Despite the recognized potential of indole derivatives and boronic acids in advanced materials, a comprehensive review of scientific literature reveals a notable absence of specific research detailing the applications of this compound in materials chemistry. While the foundational compound classes suggest potential utility, the lack of targeted studies on this specific molecule prevents a detailed discussion of its role in this field.

The indole moiety, a key structural feature of the compound, is a well-established component in the design of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electron-rich nature and planar structure facilitate π-π stacking and charge transport, which are crucial properties for semiconductor performance. Similarly, the boronic acid group is a versatile functional handle, most famously employed in the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the synthesis of conjugated polymers and complex organic molecules that form the basis of many advanced materials.

Theoretically, this compound could serve as a valuable monomer or building block in the synthesis of novel materials. The benzyloxy group at the 6-position can influence solubility and molecular packing, while the indole-2-boronic acid functionality provides a reactive site for polymerization or functionalization. For instance, it could potentially be used in Suzuki-Miyaura polycondensation reactions with dihaloaromatic compounds to create conjugated polymers with tailored optoelectronic properties.

Furthermore, the inherent fluorescence of some indole derivatives suggests that materials incorporating this specific compound might exhibit interesting photophysical properties. Boronic acids, in general, are also known to be key components in the design of fluorescent sensors, as their interaction with diols can lead to changes in fluorescence emission.

However, without specific research focused on this compound, any discussion of its application in materials chemistry remains speculative. There are currently no available research findings, data tables, or detailed studies to construct an informative and scientifically accurate account of its use in this domain. The scientific community has yet to publish work that explores the synthesis of materials using this particular compound and characterizes their properties. Therefore, a detailed subsection on its applications in materials chemistry cannot be provided at this time.

Theoretical and Computational Investigations of 6 Benzyloxy 1h Indole 2 Boronic Acid

Electronic Structure and Bonding Analysis of the Boron Center

The boron center in 6-benzyloxy-1H-indole-2-boronic acid is characterized by its sp² hybridization, resulting in a trigonal planar geometry around the boron atom. This configuration leaves a vacant p-orbital perpendicular to the molecular plane, rendering the boron atom Lewis acidic. This inherent Lewis acidity is fundamental to the reactivity of boronic acids, allowing them to participate in a variety of chemical transformations.

Interactive Table: Typical Boronic Acid Bond Parameters Users can sort the table by clicking on the headers.

| Parameter | Typical Value (Å / °) | Description |

| B-C Bond Length | 1.55 - 1.57 | The length of the covalent bond between the boron atom and the C2 carbon of the indole (B1671886) ring. |

| B-O Bond Length | 1.36 - 1.38 | The length of the covalent bonds between the boron and the hydroxyl oxygen atoms. |

| O-B-O Angle | ~114 - 118° | The angle between the two oxygen atoms and the central boron atom. |

| C-B-O Angle | ~121 - 123° | The angle between the indole carbon, the boron, and an oxygen atom. |

Conformational Analysis of Indole and Benzyloxy Moieties

Key rotational degrees of freedom include:

Rotation around the C(6)-O bond: This determines the orientation of the benzyloxy group's oxygen atom relative to the indole plane.

Rotation around the O-CH₂ bond: This controls the position of the benzyl (B1604629) group's methylene (B1212753) bridge.

Rotation around the CH₂-Ph bond: This governs the orientation of the terminal phenyl ring.

Conformational analysis, typically performed using computational methods, seeks to identify the lowest energy conformers. researchgate.net These studies often reveal that steric hindrance between the benzyloxy group and the adjacent protons on the indole ring plays a significant role in determining the most stable arrangement. researchgate.net In similar structures, the benzyloxy group often adopts a conformation that minimizes these steric clashes, which can influence the molecule's ability to pack in a crystal lattice or interact with a catalyst's active site. For instance, studies on benzyloxy chalcones indicate that the position of the benzyl group can significantly influence biological activity, highlighting the importance of its conformation. nih.gov

Interactive Table: Key Rotational Bonds in this compound Explore the flexible points of the molecule.

| Bond | Description | Implication for Molecular Shape |

| Indole C(6) — O | Connects the benzyloxy oxygen to the indole ring. | Influences the orientation of the entire substituent relative to the core heterocycle. |

| O — CH₂ (benzyl) | Connects the ether oxygen to the benzyl methylene group. | A key point of flexibility that affects the overall molecular volume and accessibility of nearby functional groups. |

| CH₂ — Phenyl C(1) | Connects the methylene bridge to the phenyl ring. | Determines the final orientation of the terminal phenyl ring. |

Quantum Chemical Studies on Reactivity and Selectivity

Quantum chemical calculations are indispensable for understanding the reactivity and selectivity of this compound, especially in palladium-catalyzed cross-coupling reactions. ias.ac.innih.gov

The Suzuki-Miyaura reaction is a primary application for indole boronic acids, used to form new carbon-carbon bonds. nih.govorganic-chemistry.org The catalytic cycle is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

Oxidative Addition: The active Pd(0) catalyst inserts into an aryl or vinyl halide/triflate bond, forming a Pd(II) intermediate.

Transmetalation: The organic group (the 6-benzyloxyindol-2-yl moiety) is transferred from the boron atom to the palladium center. This step typically requires activation of the boronic acid by a base to form a more nucleophilic boronate species [R-B(OH)₃]⁻. nih.govacs.org Computational studies show this step proceeds through a pre-transmetalation intermediate containing a Pd-O-B linkage. nih.gov

Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.

Interactive Table: Simplified Suzuki-Miyaura Catalytic Cycle Follow the journey of the palladium catalyst.

| Step | Catalyst State | Key Transformation | Role of Indole Boronic Acid |

| Oxidative Addition | Pd(0) → Pd(II) | Pd(0) inserts into the R'-X bond. | Not directly involved. |

| Transmetalation | Pd(II) | The indolyl group is transferred from boron to palladium. | Acts as the organoboron nucleophile, transferring its organic fragment. |

| Reductive Elimination | Pd(II) → Pd(0) | The new C-C bond is formed, releasing the product. | The indolyl moiety is now part of the final coupled product. |

DFT calculations can map the potential energy surface of a reaction, allowing for the prediction of the most likely reaction pathways by comparing the activation energies of competing routes. For this compound, the primary desired pathway is the productive Suzuki-Miyaura coupling.

However, side reactions can occur. One of the most common is protodeboronation, where the C-B bond is cleaved by a proton source, leading to the formation of 6-benzyloxy-1H-indole and loss of the reactive boronic acid functionality. This side reaction is particularly problematic with unstable boronic acids or under non-optimal reaction conditions. nih.gov Computational studies can calculate the energy barriers for both the desired transmetalation and the undesired protodeboronation, providing a theoretical basis for optimizing reaction conditions (e.g., choice of base, solvent, temperature) to favor the coupling pathway. catalysisconsulting.co.uk The calculations would likely show that under basic conditions, the formation of the boronate anion makes the transmetalation pathway kinetically more favorable than protodeboronation.

Interactive Table: Conceptual Comparison of Reaction Energetics A qualitative look at competing reaction pathways.

| Reaction Pathway | Description | Predicted Relative Activation Energy | Factors Favoring this Pathway |

| Suzuki Coupling | Desired C-C bond formation via transmetalation. | Lower (Favorable) | Presence of base, efficient ligand, appropriate solvent. |

| Protodeboronation | Undesired cleavage of the C-B bond by a proton source. | Higher (Unfavorable) | Excess water, acidic conditions, slow transmetalation step. |

| Homocoupling | Coupling of two boronic acid molecules. | Variable | Can be promoted by certain oxidants or reaction conditions. |

Ligand and Solvent Effects on Boronic Acid Stability and Reactivity

The success and efficiency of coupling reactions involving this compound are highly dependent on the choice of ligands and solvents.

Ligand Effects: The ligands coordinated to the palladium center are not mere spectators; they are critical in tuning the catalyst's reactivity and stability. enscm.fr Bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often used. organic-chemistry.orgresearchgate.net

Electron-rich ligands enhance the electron density on the palladium, which generally accelerates the oxidative addition step and the final reductive elimination. rsc.org

Steric bulk on the ligand promotes the reductive elimination step, which is necessary to turn over the catalyst, and can help stabilize the active monoligated Pd(0) species. organic-chemistry.org

Computational studies help rationalize why certain ligands are more effective than others by modeling their electronic and steric influence on the transition states throughout the catalytic cycle. enscm.fr

Solvent Effects: The solvent plays multiple roles in the reaction, affecting solubility, stability of intermediates, and the mechanism itself. catalysisconsulting.co.ukresearchgate.net

Solubility: A suitable solvent must dissolve all reaction components, including the relatively polar boronic acid and base, and the less polar organic halide and palladium complex. Common solvents include polar aprotic options like dioxane, THF, and DMF. researchgate.net

Mechanism: The presence of a protic co-solvent like water or an alcohol, along with a base, is often crucial. acs.org This combination facilitates the equilibrium between the neutral boronic acid and the highly reactive tetrahedral boronate anion, which is the active species in the transmetalation step. acs.orgnih.gov The choice of solvent can significantly impact reaction rates and the stability of the boronic acid against decomposition. catalysisconsulting.co.uk

Interactive Table: Influence of Ligands and Solvents on Suzuki-Miyaura Coupling Understand how to optimize the reaction environment.

| Component | Type | General Effect on Reaction | Rationale |

| Ligand | Bulky, Electron-Rich Phosphines (e.g., Buchwald-type) | Increases reaction rate and yield. organic-chemistry.org | Promotes oxidative addition and reductive elimination; stabilizes the active catalyst. |

| N-Heterocyclic Carbenes (NHCs) | Provides highly stable and active catalysts. | Forms very strong Pd-C bonds, preventing catalyst decomposition. | |

| Solvent | Polar Aprotic (e.g., Dioxane, THF) | Good general-purpose solvents. researchgate.net | Solubilizes a wide range of reactants and intermediates. |

| Protic Co-solvent (e.g., H₂O, EtOH) | Often accelerates the reaction. acs.org | Promotes the formation of the reactive boronate anion in the presence of a base. | |

| Base | Inorganic (e.g., K₃PO₄, K₂CO₃) | Activates the boronic acid. | Forms the boronate anion [R-B(OH)₃]⁻ needed for transmetalation. organic-chemistry.org |

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the local chemical environment of specific nuclei. For "6-BENZYLOXY-1H-INDOLE-2-BORONIC ACID," a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to unambiguously assign all proton (¹H), carbon-¹³ (¹³C), and boron-¹¹ (¹¹B) signals.

¹H, ¹³C, and ¹¹B NMR Analysis

¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In a typical ¹H NMR spectrum of "this compound," distinct signals would be expected for the protons of the indole (B1671886) ring, the benzyloxy group, and the boronic acid moiety. The chemical shifts (δ) are influenced by the electron-donating or -withdrawing nature of the substituents. For instance, the protons on the indole nucleus will show characteristic coupling patterns, and the benzylic protons will appear as a singlet.

¹³C NMR Spectroscopy is used to determine the number of non-equivalent carbons and to identify the types of carbon atoms present (e.g., C=C, C-O, C-N). The chemical shifts in the ¹³C NMR spectrum provide crucial information about the carbon skeleton of the molecule. The carbon atom attached to the boron is often difficult to observe due to quadrupolar relaxation. alchempharmtech.com

¹¹B NMR Spectroscopy is particularly important for boron-containing compounds. orgsyn.org The chemical shift of the ¹¹B nucleus is highly sensitive to the coordination number and the nature of the substituents on the boron atom. avantorsciences.com For a boronic acid, a relatively broad signal is typically observed in a specific region of the ¹¹B NMR spectrum.

Illustrative ¹H and ¹³C NMR Data for a Related Compound

Since specific, publicly available, peer-reviewed NMR data for "this compound" is limited, the following table provides representative data for a structurally similar compound, 6-Benzyloxy-2-nitrotoluene, to illustrate the expected chemical shifts for the benzyloxy and substituted benzene (B151609) moieties.

| Atom | ¹H NMR Chemical Shift (δ, ppm) | Multiplicity | No. of Protons | ¹³C NMR Chemical Shift (δ, ppm) (Illustrative) |

| Benzylic CH₂ | 5.10 | s | 2H | ~70-71 |

| Aromatic CH (Phenyl) | 7.35 | m | 5H | ~127-129 |

| Aromatic CH (Indole H-7) | - | - | - | ~100-105 |

| Aromatic CH (Indole H-5) | - | - | - | ~112-115 |

| Aromatic CH (Indole H-4) | - | - | - | ~120-123 |

| Aromatic C-O (Indole C-6) | - | - | - | ~155-158 |

| Aromatic C-N (Indole C-7a) | - | - | - | ~138-140 |

| Aromatic C-C (Indole C-3a) | - | - | - | ~128-130 |

| Aromatic C-B (Indole C-2) | - | - | - | Not readily observed |

| Aromatic CH (Indole C-3) | - | - | - | ~100-105 |

Note: The ¹³C NMR data is illustrative and based on general chemical shift ranges for similar structures.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To overcome the complexities of 1D spectra and to establish definitive structural connectivity, a suite of 2D NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is instrumental in tracing out the spin systems within the indole and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It allows for the unambiguous assignment of the carbon signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings (typically 2-4 bonds) between ¹H and ¹³C nuclei. It is crucial for connecting different spin systems and for assigning quaternary carbons, such as the indole C-2, C-3a, C-6, and C-7a, by observing their correlations with nearby protons. A specialized version, ¹H-¹¹B HMBC, can be used to confirm the position of the boronic acid group by showing correlations between the boron atom and nearby protons on the indole ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of "this compound" and to gain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a very precise measurement of the molecular mass, which can be used to determine the elemental composition of the molecule. This is a definitive method for confirming the molecular formula of "this compound" (C₁₅H₁₄BNO₃). The experimentally determined mass should be within a very narrow tolerance (typically < 5 ppm) of the calculated exact mass.

Expected HRMS Data

| Ion | Calculated m/z | Observed m/z | Difference (ppm) |

| [M+H]⁺ | 268.1139 | Within 5 ppm of calculated | < 5 |

| [M+Na]⁺ | 290.0959 | Within 5 ppm of calculated | < 5 |

LC-MS and GC-MS for Mixture Analysis

When dealing with reaction mixtures or assessing purity, coupling chromatography with mass spectrometry is highly effective.

LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most common technique for the analysis of non-volatile and thermally labile compounds like boronic acids. A liquid chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification. LC-MS can be used to monitor the progress of a reaction, identify byproducts, and quantify the purity of the final product. The analysis of boronic acids by LC-MS can sometimes be challenging due to poor ionization, and derivatization may be employed to enhance sensitivity.

GC-MS (Gas Chromatography-Mass Spectrometry): This technique is suitable for volatile and thermally stable compounds. While boronic acids themselves are generally not volatile enough for direct GC-MS analysis, they can be derivatized to more volatile esters (e.g., pinacol (B44631) esters) for analysis. This method is particularly useful for detecting and quantifying volatile impurities.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is fundamental for both the purification of "this compound" from a reaction mixture and for the assessment of its purity.

Flash Column Chromatography: This is a standard preparative technique used to isolate the target compound from starting materials, reagents, and byproducts. The choice of stationary phase (e.g., silica (B1680970) gel) and mobile phase (a solvent or mixture of solvents) is critical for achieving good separation. For boronic acids and their esters, it has been reported that impregnating the silica gel with boric acid can suppress the loss of the compound due to over-adsorption, leading to better recovery.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution analytical technique used to determine the purity of the isolated compound. By using a validated HPLC method with a suitable column and detection system (e.g., UV-Vis), the percentage purity of "this compound" can be accurately determined. A typical specification for purity is often ≥96.0%.

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. By spotting the reaction mixture on a TLC plate and developing it in a suitable solvent, the separation of the product from other components can be visualized.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. mdpi.com If a suitable single crystal of this compound can be grown, this technique provides unambiguous proof of its molecular structure, including bond lengths, bond angles, and stereochemistry. mdpi.comresearchgate.net

Research Findings: The process involves mounting a single crystal on a diffractometer and irradiating it with a monochromatic X-ray beam. mdpi.com The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined. mdpi.com For indole derivatives, SCXRD studies reveal key structural features, such as the planarity of the indole ring system and the conformation of substituents. mdpi.comresearchgate.net In the case of boronic acids, X-ray crystallography confirms the geometry around the boron atom and reveals intermolecular interactions, such as the characteristic hydrogen-bonded dimers formed between boronic acid groups.

While specific crystallographic data for this compound is not publicly available, the table below presents hypothetical data based on known structures of similar heterocyclic boronic acids.

Table 3: Representative X-ray Crystallography Data

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 6.2 Å, b = 26.0 Å, c = 12.5 Å, β = 93.2° |

| Volume (V) | ~2020 ų |

| Molecules per Unit Cell (Z) | 4 |

| Key Bond Length (C-B) | ~1.56 Å |

| Key Bond Angle (O-B-O) | ~118° |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy are fundamental techniques used for the functional group identification and analysis of conjugated systems within a molecule.

Research Findings: Infrared (IR) Spectroscopy: The IR spectrum provides information about the vibrational modes of functional groups. For this compound, characteristic absorption bands are expected. The broad O-H stretch from the boronic acid's hydroxyl groups is typically observed around 3200-3400 cm⁻¹. The N-H stretch of the indole ring usually appears in the same region, often as a sharper peak around 3400 cm⁻¹. The B-O stretching vibration is a key indicator and is typically found in the 1310-1390 cm⁻¹ region. Aromatic C=C stretching vibrations from both the indole and benzyl (B1604629) rings will appear in the 1450-1600 cm⁻¹ range, while C-H stretches (aromatic and aliphatic) are found around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides insight into the electronic transitions within the molecule's chromophores. The conjugated system of this compound, which includes the indole nucleus and the benzyl group, is expected to produce distinct absorption maxima (λmax). Indole itself typically shows two main absorption bands, one around 270-280 nm and a stronger one near 210-220 nm. The benzyloxy substituent may cause a slight bathochromic (red) shift of these bands.

Table 4: Expected Spectroscopic Data

| Spectroscopy | Region/Wavelength | Assignment |

| IR | 3200-3400 cm⁻¹ (broad) | O-H Stretch (Boronic Acid) |

| IR | ~3400 cm⁻¹ (sharp) | N-H Stretch (Indole) |

| IR | 3000-3100 cm⁻¹ | Aromatic C-H Stretch |

| IR | 2850-2960 cm⁻¹ | Aliphatic C-H Stretch (CH₂) |

| IR | 1310-1390 cm⁻¹ | B-O Stretch |

| IR | 1450-1600 cm⁻¹ | Aromatic C=C Stretch |

| UV-Vis | ~220 nm | π → π* Transition (Indole/Benzene) |

| UV-Vis | ~275 nm | π → π* Transition (Indole) |

Future Research Directions and Outlook for 6 Benzyloxy 1h Indole 2 Boronic Acid

Development of Novel Synthetic Routes to Indole (B1671886) Boronic Acids

The synthesis of indolylboronic acids is a cornerstone for their application. nih.govnih.gov Traditional methods often rely on the lithiation of a halogenated indole followed by quenching with a borate (B1201080) ester. nih.govguidechem.com While effective, these reactions require cryogenic temperatures and highly reactive organolithium reagents. nih.gov Future research will focus on developing more practical and versatile synthetic strategies.

Key areas for future development include:

Direct C-H Borylation: Transition-metal-catalyzed C-H activation and borylation has emerged as a powerful, atom-economical method for synthesizing aryl and heteroaryl boronic acids. ias.ac.inresearchgate.net This approach avoids the pre-functionalization (e.g., halogenation) of the indole ring. nih.gov Future work will aim to develop catalysts that can selectively borylate the C2 position of diverse indole substrates, including those with sensitive functional groups like 6-Benzyloxy-1H-indole-2-boronic acid, under milder conditions.